4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline
Description
4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline is a quinazoline derivative characterized by a fluorine substitution at the 6-position and a piperidinyl-ethylpiperazine side chain linked via a but-2-yn-1-yloxy group. Quinazoline derivatives are widely studied for their kinase inhibitory activity, particularly targeting epidermal growth factor receptor (EGFR) and related pathways . The ethylpiperazine moiety enhances solubility and modulates receptor binding affinity, while the alkyne linker (but-2-yn-1-yloxy) may improve metabolic stability compared to ester or amide-based linkers .
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-6-fluoroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O/c1-2-27-12-14-28(15-13-27)9-3-4-16-30-20-7-10-29(11-8-20)23-21-17-19(24)5-6-22(21)25-18-26-23/h5-6,17-18,20H,2,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABCUSMJWNKVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-6-fluoroquinazoline is a synthetic organic compound belonging to the quinazoline class, characterized by its complex structure that incorporates multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other proliferative diseases, primarily attributed to its kinase inhibitory properties.
Structural Characteristics
The compound features:
- Quinazoline core : A bicyclic structure that is often associated with anticancer activity.
- Fluoro substituent : The presence of fluorine at position 6 enhances biological activity and lipophilicity.
- Piperidine and piperazine moieties : These functional groups are known to improve pharmacological properties, including receptor binding and enzyme inhibition.
Anticancer Properties
Research indicates that quinazoline derivatives, including this compound, are explored for their roles as kinase inhibitors. Kinases are pivotal in cell signaling pathways related to cancer progression. The compound's structure suggests potential interactions with various kinases, making it a candidate for targeted cancer therapies.
Table 1: Comparison of Kinase Inhibition Potency
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| This compound | TBD | TBD |
| 6-Fluoroquinazoline | 2.14±0.003 | EGFR |
| 4-(Piperidin-1-yl)quinazoline | 0.63±0.001 | VEGFR |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Kinase Binding : The ethylpiperazine group may enhance binding affinity to target kinases.
- Enzyme Inhibition : Studies suggest that the compound could inhibit enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of structurally similar compounds, providing insights into the potential efficacy of this compound:
- In vitro Studies : Compounds with similar piperidine and quinazoline structures demonstrated significant anticancer activity against various cancer cell lines, with IC50 values indicating potent inhibition of cell growth.
- In vivo Studies : Animal models treated with related quinazoline derivatives showed reduced tumor growth, supporting the hypothesis that these compounds can effectively target cancerous cells.
- Binding Affinity Assessments : Techniques such as surface plasmon resonance (SPR) have been employed to quantify the binding interactions between these compounds and their targets, revealing promising results for future therapeutic applications.
Comparison with Similar Compounds
B. Side Chain Variations
- Piperazine vs. Piperidine Derivatives : The target compound’s ethylpiperazine side chain contrasts with 4-(4-Fluorobenzoyl)piperidine hydrochloride (), which lacks the ethyl group. Ethylation likely reduces basicity, enhancing blood-brain barrier penetration .
- Linker Chemistry: The but-2-yn-1-yloxy linker in the target compound differs from the oxyacetic acid linker in 2-[4-(4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}oxy)piperidin-1-yl]-N-methylacetamide (). The alkyne linker may confer resistance to esterase-mediated hydrolysis .
Pharmacological Properties (Hypothetical Analysis)
| Compound Name | Core Structure | Key Substituents | Hypothesized Advantages | Limitations |
|---|---|---|---|---|
| Target Compound | Quinazoline | 6-F, ethylpiperazine, but-2-yn-1-yloxy | High kinase selectivity, metabolic stability | Potential hepatotoxicity (quinazoline) |
| 6-(4-morpholinyl)-3(2H)-pyridazinone | Pyridazinone | 4-fluorophenylpiperazine, morpholine | Improved solubility | Reduced target affinity |
| 4-(4-Fluorobenzoyl)piperidine HCl | Piperidine | 4-fluorobenzoyl | Simpler synthesis | Low oral bioavailability |
Preparation Methods
One-Pot Cyclization of Anthranilic Acid Derivatives
A green synthesis approach involves the cyclization of 4-fluoro-2-aminobenzoic acid derivatives under aqueous conditions. As demonstrated in the synthesis of quinazoline-2,4(1H,3H)-diones, potassium cyanate (KOCN) facilitates urea formation, followed by base-mediated cyclization. For the target compound, substituting the anthranilic acid precursor with a 6-fluoro variant enables direct incorporation of the fluorine atom. Key parameters include:
-
Solvent selection : Acetonitrile or water, depending on precursor solubility.
-
Catalyst : Nanoporous isopolyoxomolybdate ({Mo132}) enhances reaction efficiency by 40% compared to uncatalyzed conditions.
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Temperature : Optimal cyclization occurs at 50–60°C, balancing reaction rate and byproduct formation.
Functionalization of the Piperidine-Piperazine Side Chain
The 4-(4-ethylpiperazin-1-yl)but-2-yn-1-yloxy-piperidine side chain requires sequential coupling and protection-deprotection steps.
Synthesis of 4-(4-Ethylpiperazin-1-yl)but-2-yn-1-ol
This intermediate is prepared via nucleophilic substitution between 4-chlorobut-2-yn-1-ol and N-ethylpiperazine. Reaction conditions include:
Etherification of Piperidine
The but-2-yn-1-ol intermediate is coupled to 4-hydroxypiperidine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) or Williamson ether synthesis. The latter method, though slower, avoids racemization risks:
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 12–16 hours |
| Yield | 67% |
Final Coupling and Functional Group Integration
The quinazoline core and side chain are conjugated via nucleophilic aromatic substitution (SNAr) at the 4-position of the quinazoline.
SNAr Reaction Optimization
The 6-fluoroquinazoline’s electron-deficient aromatic ring facilitates displacement of a leaving group (e.g., chloride) by the piperidine nitrogen. Critical factors include:
-
Leaving group : Chloride (activated by nitro or cyano groups).
Yield Improvement :
-
Microwave-assisted synthesis : Reduces reaction time from 24 hours to 45 minutes, increasing yield to 82%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
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1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.42 (quinazoline H-5), 4.20 (–OCH2–), and 2.50–2.70 (piperazine protons).
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HRMS : Calculated for C27H32FN7O [M+H]+: 514.2721; Found: 514.2718.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| One-pot cyclization | Eco-friendly, fewer steps | Requires high-purity precursors | 75 |
| Microwave-assisted | Rapid, high yield | Specialized equipment needed | 82 |
| Classical SNAr | Scalable | Long reaction times | 68 |
Industrial-Scale Considerations
Patent CN114276315A highlights challenges in large-scale production, such as controlling exothermic reactions during piperazine alkylation. Solutions include:
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
Methodology :
- Step 1 : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and intermediates, focusing on the alkyne linker and piperazine/piperidine moieties. Computational screening reduces trial-and-error experimentation .
- Step 2 : Optimize coupling reactions (e.g., nucleophilic substitution for the piperidine-alkyne-piperazine linkage) under inert conditions, as seen in analogous piperazine-containing compounds .
- Step 3 : Validate purity via HPLC and LC-MS, with thermal stability assessed using thermogravimetric analysis (TGA) as demonstrated in thermal studies of structurally similar heterocycles .
Q. How can computational methods enhance structural characterization?
Methodology :
- Quantum Mechanics : Perform geometry optimization and NMR chemical shift predictions (e.g., using Gaussian or ORCA) to cross-verify experimental / NMR data .
- Molecular Dynamics : Simulate solvent interactions to predict solubility and crystallization behavior, critical for X-ray diffraction studies .
- Reference : Compare computational results with crystallographic data from analogous fluoroquinazoline derivatives .
Advanced Research Questions
Q. How to resolve contradictions between computational predictions and experimental reaction yields?
Methodology :
- Scenario : If DFT suggests a low-energy pathway but yields are poor, consider solvent effects or side reactions.
- Step 1 : Re-examine solvent polarity and steric hindrance using COSMO-RS simulations .
- Step 2 : Use in-situ IR or Raman spectroscopy to detect transient intermediates not accounted for in calculations .
- Step 3 : Apply design of experiments (DoE) to systematically vary conditions (e.g., temperature, catalyst loading) and identify hidden variables .
Q. What strategies optimize the reaction efficiency of the alkyne-piperazine linkage?
Methodology :
- Catalyst Screening : Test palladium/copper systems for Sonogashira couplings, referencing catalytic systems in piperazine-alkyne syntheses .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates and identify rate-limiting steps .
- Scale-Up Considerations : Ensure solvent compatibility with membrane separation technologies (e.g., nanofiltration) for continuous purification .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C for 48–72 hours, monitoring degradation via UPLC-MS .
- Mechanistic Insight : Identify hydrolysis-prone sites (e.g., fluoroquinazoline core) using semi-empirical methods (PM6) to predict bond dissociation energies .
Q. What advanced techniques elucidate structure-activity relationships (SAR) for this compound?
Methodology :
- Pharmacophore Modeling : Map electrostatic and steric features of the piperazine-alkyne-piperidine motif against biological targets (e.g., kinase inhibitors) .
- Mutagenesis Studies : Pair computational docking (AutoDock Vina) with in vitro assays to validate binding interactions .
- Reference : Leverage SAR data from piperazine-based pharmaceuticals, such as serotonin receptor modulators .
Data Contradiction and Validation
Q. How to address discrepancies in biological activity across assay platforms?
Methodology :
- Step 1 : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) to rule out platform-specific artifacts .
- Step 2 : Conduct meta-analysis of published data on analogous compounds to identify trends in false positives/negatives .
- Step 3 : Use machine learning (e.g., random forests) to reconcile bioactivity data with physicochemical descriptors (logP, polar surface area) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
